molecular formula C9H11BrO2 B1374256 (6-Bromo-3-methoxy-2-methylphenyl)methanol CAS No. 110451-91-7

(6-Bromo-3-methoxy-2-methylphenyl)methanol

Cat. No. B1374256
CAS RN: 110451-91-7
M. Wt: 231.09 g/mol
InChI Key: OHRSMCHEHNKULS-UHFFFAOYSA-N
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Description

“(6-Bromo-3-methoxy-2-methylphenyl)methanol” is a chemical compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 . It is related to the compound “6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester” which has a molecular weight of 327.03 .


Synthesis Analysis

The synthesis of “(6-Bromo-3-methoxy-2-methylphenyl)methanol” involves the reaction of “methyl 6-bromo-3-methoxy-2-methylbenzoate” with lithium aluminium tetrahydride in tetrahydrofuran . The reaction is carried out at 0°C for 0.5 hours, after which it is quenched with 1 N HCl aqueous solution. The resulting solution is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield “(6-Bromo-3-methoxy-2-methylphenyl)methanol” as a light yellow crude solid .


Molecular Structure Analysis

The InChI code for “(6-Bromo-3-methoxy-2-methylphenyl)methanol” is 1S/C9H11BrO2/c1-6-7(5-11)8(10)3-4-9(6)12-2/h3-4,11H,5H2,1-2H3 .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of “(6-Bromo-3-methoxy-2-methylphenyl)methanol” is the reduction of “methyl 6-bromo-3-methoxy-2-methylbenzoate” by lithium aluminium tetrahydride .


Physical And Chemical Properties Analysis

“(6-Bromo-3-methoxy-2-methylphenyl)methanol” is a solid at room temperature . The exact boiling point is not specified in the available resources.

Scientific Research Applications

Synthesis and Chemical Applications

  • Total Synthesis of Natural Products : The compound has been used in the synthesis of biologically active natural products. For example, Akbaba et al. (2010) synthesized a natural product starting from a related compound, (3-bromo-4,5-dimethoxyphenyl)methanol, highlighting its utility in complex organic syntheses (Akbaba et al., 2010).

  • Pharmaceutical Intermediates : Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in preparing non-steroidal anti-inflammatory agents, demonstrating the role of related bromo-methoxy compounds in pharmaceutical synthesis (Wei-Ming Xu & Hong-Qiang He, 2010).

  • Antibacterial Applications : Compounds structurally similar to (6-Bromo-3-methoxy-2-methylphenyl)methanol, like bromophenols from marine algae, have shown antibacterial properties. Xu et al. (2003) isolated bromophenols with significant antibacterial activity (N. Xu et al., 2003).

  • Antioxidant Activity : Li et al. (2011) isolated bromophenols from marine red alga, some of which demonstrated potent antioxidant activities. These findings suggest potential applications of similar compounds in food preservation and health products (Ke-kai Li et al., 2011).

properties

IUPAC Name

(6-bromo-3-methoxy-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-7(5-11)8(10)3-4-9(6)12-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRSMCHEHNKULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1CO)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735152
Record name (6-Bromo-3-methoxy-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-3-methoxy-2-methylphenyl)methanol

CAS RN

110451-91-7
Record name 6-Bromo-3-methoxy-2-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110451-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo-3-methoxy-2-methylphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-bromo-3-methoxy-2-methylphenyl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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